molecular formula C12H13N3O B13862884 6-(azetidin-3-ylamino)-2H-isoquinolin-1-one

6-(azetidin-3-ylamino)-2H-isoquinolin-1-one

Cat. No.: B13862884
M. Wt: 215.25 g/mol
InChI Key: GJKDZRLSDSTPRZ-UHFFFAOYSA-N
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Description

6-(azetidin-3-ylamino)-2H-isoquinolin-1-one is a heterocyclic compound that features both an azetidine ring and an isoquinolinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azetidin-3-ylamino)-2H-isoquinolin-1-one typically involves the formation of the azetidine ring followed by its attachment to the isoquinolinone core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-one, is obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(azetidin-3-ylamino)-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoquinolinone derivatives, while reduction could lead to reduced azetidine derivatives.

Mechanism of Action

The mechanism of action of 6-(azetidin-3-ylamino)-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(azetidin-3-ylamino)-2H-isoquinolin-1-one is unique due to its combination of an azetidine ring and an isoquinolinone moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-(azetidin-3-ylamino)-2H-isoquinolin-1-one

InChI

InChI=1S/C12H13N3O/c16-12-11-2-1-9(15-10-6-13-7-10)5-8(11)3-4-14-12/h1-5,10,13,15H,6-7H2,(H,14,16)

InChI Key

GJKDZRLSDSTPRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC2=CC3=C(C=C2)C(=O)NC=C3

Origin of Product

United States

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